![molecular formula C28H25ClN2O B4628111 4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline](/img/structure/B4628111.png)

4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline

Übersicht

Beschreibung

Synthesis Analysis

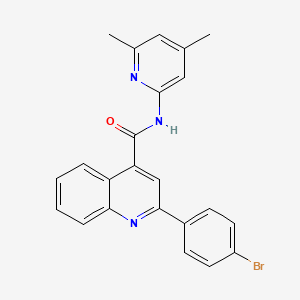

The synthesis of quinoline derivatives, including those with specific substitutions like the mentioned compound, often involves complex multi-step pathways. For instance, the synthesis of novel benzimidazo[1,2-a]quinolines substituted with piperidine and other nuclei has been achieved using microwave-assisted, uncatalyzed amination protocols. These methods demonstrate the efficiency of modern synthetic techniques in constructing complex quinoline derivatives (Perin et al., 2011).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by X-ray diffraction, revealing details such as planarity, intermolecular hydrogen bonds, and π-π stacking interactions. These structural features are critical for understanding the compound's reactivity and potential interactions with biological molecules. For example, the crystal and molecular structures of certain benzimidazo[1,2-a]quinoline derivatives have been determined, showing weak intermolecular hydrogen bonds and aromatic π-π interactions, which are significant for their fluorescence properties and DNA binding capabilities (Perin et al., 2011).

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for DNA Detection

A study on novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, revealed their potential as DNA-specific fluorescent probes. These compounds, synthesized using an uncatalyzed amination protocol under microwave heating, exhibited significantly enhanced fluorescence emission intensity when bound to ct-DNA, highlighting their utility in the detection and study of DNA structures and functions (Perin et al., 2011).

Anticancer Activity

Quinoline compounds, including derivatives similar to 4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline, have been investigated for their anticancer properties. The structural versatility of quinoline allows for the generation of a wide range of analogs with potent anticancer activities, acting through mechanisms such as tyrosine kinase inhibition, proteasome inhibition, tubulin polymerization disruption, and DNA repair interference. This highlights the quinoline scaffold's significance in cancer drug development and refinement, underscoring its role in the search for novel therapeutic agents (Solomon & Lee, 2011).

Photovoltaic Properties

Research on 4H-pyrano[3,2-c]quinoline derivatives has demonstrated their potential in photovoltaic applications. Films of these compounds, when applied to photodiodes, exhibited significant photovoltaic properties under both dark and illuminated conditions, suggesting their utility in the development of organic–inorganic photodiodes. The presence of chlorophenyl groups, similar to the 3-chlorophenyl in 4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline, was found to improve diode parameters, indicating the importance of specific substituents in enhancing the photovoltaic performance of quinoline derivatives (Zeyada, El-Nahass, & El-Shabaan, 2016).

Eigenschaften

IUPAC Name |

(4-benzylpiperidin-1-yl)-[2-(3-chlorophenyl)quinolin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN2O/c29-23-10-6-9-22(18-23)27-19-25(24-11-4-5-12-26(24)30-27)28(32)31-15-13-21(14-16-31)17-20-7-2-1-3-8-20/h1-12,18-19,21H,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPBJFXWKZHSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzylpiperidin-1-yl)[2-(3-chlorophenyl)quinolin-4-yl]methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4628032.png)

![2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4628034.png)

![1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4628043.png)

![1-[(4-ethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4628049.png)

![5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4628092.png)

![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)

![2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4628120.png)

![N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B4628127.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)